N-Desmethyl Imatinib-d8

Übersicht

Beschreibung

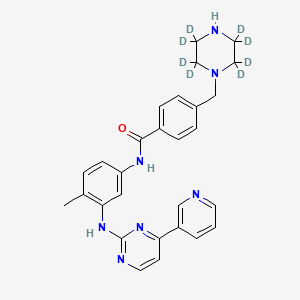

N-Desmethyl Imatinib-d8 is a deuterated form of N-Desmethyl Imatinib, which is a metabolite of Imatinib. Imatinib is a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Imatinib due to its stability and distinguishable mass spectrometric properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Imatinib-d8 involves the deuteration of N-Desmethyl Imatinib. The process typically starts with the synthesis of Imatinib, which is then metabolized to N-Desmethyl Imatinib. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, which can be achieved using deuterated reagents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-Desmethyl Imatinib-d8 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce N-oxide derivatives, while reduction may yield fully reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

N-Desmethyl Imatinib-d8 is widely used in scientific research due to its stability and distinguishable mass spectrometric properties. Some of its applications include:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Imatinib.

Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.

Drug Interaction Studies: Examining the interactions between Imatinib and other drugs.

Biological Research: Understanding the biological effects and mechanisms of action of Imatinib

Wirkmechanismus

N-Desmethyl Imatinib-d8, like its parent compound Imatinib, inhibits the BCR-ABL tyrosine kinase, which is constitutively active in chronic myeloid leukemia. This inhibition blocks the proliferation of leukemic cells and induces apoptosis. The compound also inhibits other tyrosine kinases, including the platelet-derived growth factor receptor (PDGFR) and c-Kit, which are involved in various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imatinib: The parent compound, used in the treatment of CML and GIST.

Nilotinib: Another tyrosine kinase inhibitor used for CML.

Dasatinib: A tyrosine kinase inhibitor with a broader spectrum of activity compared to Imatinib.

Bosutinib: Used for patients resistant to other tyrosine kinase inhibitors.

Uniqueness

N-Desmethyl Imatinib-d8 is unique due to its deuterated nature, which provides stability and allows for precise mass spectrometric analysis. This makes it an invaluable tool in pharmacokinetic and metabolic studies, offering insights that are not easily obtainable with non-deuterated compounds .

Biologische Aktivität

N-Desmethyl Imatinib-d8 (NDI-d8) is a stable isotope-labeled derivative of N-desmethyl imatinib (NDI), the primary active metabolite of imatinib, a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). This article explores the biological activity, pharmacokinetics, and therapeutic implications of NDI-d8, drawing from diverse research findings.

1. Pharmacokinetics of this compound

NDI-d8 is primarily studied for its pharmacokinetic properties, which are critical for understanding its efficacy and safety profile. The pharmacokinetics of NDI-d8 can be compared to its parent compound, imatinib.

Table 1: Pharmacokinetic Parameters of Imatinib and NDI

| Parameter | Imatinib | N-Desmethyl Imatinib (NDI) |

|---|---|---|

| C_max (ng/mL) | 6399.6 ± 3162.8 | 465.6 ± 94.0 |

| AUC (ng·h/mL) | 105,160.8 ± 75,643.2 | 7143.3 ± 2165.3 |

| t_max (h) | 4.8 ± 2.3 | 6.7 ± 2.1 |

| Half-life (h) | 6.2 ± 0.8 | 6.6 ± 0.5 |

The above table summarizes key pharmacokinetic parameters derived from various studies, indicating that while NDI has a lower peak concentration (C_max) compared to imatinib, it maintains a comparable half-life, suggesting sustained activity over time .

NDI functions similarly to imatinib by inhibiting the BCR-ABL tyrosine kinase, which is crucial in the pathogenesis of CML. Research indicates that NDI accumulates intracellularly in sensitive CML cell lines more effectively than imatinib, suggesting a potentially enhanced therapeutic effect in certain contexts . However, in multidrug-resistant variants of CML cells, such as K562/Dox cells, NDI's effectiveness is significantly reduced due to P-glycoprotein overexpression, which limits drug accumulation .

3. Therapeutic Implications and Case Studies

The therapeutic relevance of NDI is underscored by its role in patients who exhibit resistance to imatinib therapy. Studies have shown that monitoring plasma levels of both imatinib and its metabolite is essential for optimizing treatment regimens .

Case Study: Pharmacokinetic Variability in CML Patients

A study involving 308 patients undergoing treatment with imatinib revealed significant variability in drug levels and response rates, emphasizing the need for personalized dosing strategies that consider both imatinib and NDI levels . This variability can be attributed to factors such as genetic polymorphisms affecting drug metabolism via CYP3A4 and interactions with other medications .

4. Interaction with Other Compounds

Research has demonstrated that natural compounds like grape seed extract can significantly affect the pharmacokinetics of both imatinib and NDI. For instance, high doses of grape seed extract resulted in a marked decrease in the exposure levels of NDI by up to 79%, highlighting the importance of dietary considerations in managing therapy with these drugs .

5. Conclusion

This compound serves as an important tool for understanding the pharmacological profile of its parent compound, imatinib. Its biological activity reflects similar mechanisms but presents unique pharmacokinetic characteristics that warrant further investigation, especially in the context of drug resistance in CML treatment.

The ongoing research into the interactions between NDI and other compounds could provide insights into optimizing therapeutic strategies for patients with varying responses to standard treatments.

Eigenschaften

IUPAC Name |

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34)/i13D2,14D2,15D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQYXPHRXIZMDM-DBVREXLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660716 | |

| Record name | N-(4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-{[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185103-28-9 | |

| Record name | N-(4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-{[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.